16alpha,17,21-Trihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate
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Overview
Description
16alpha,17,21-Trihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions. This compound is a derivative of pregna-4,9(11)-diene-3,20-dione, modified to enhance its pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16alpha,17,21-Trihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at the 16alpha, 17, and 21 positions.
Acetylation: Acetylation of the hydroxyl group at the 21 position to form the acetate ester.
Diene Formation: Formation of the diene system at the 4,9(11) positions.
The reaction conditions often involve the use of strong oxidizing agents, protecting groups, and specific catalysts to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route with optimization for cost, yield, and purity. This may include:
Batch Processing: Large-scale batch reactors for controlled synthesis.
Purification: Techniques such as crystallization, chromatography, and recrystallization to achieve high purity.
Quality Control: Rigorous testing for consistency and compliance with pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
16alpha,17,21-Trihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of the diene system to form saturated compounds.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated steroids.
Substitution Products: Various functionalized derivatives.
Scientific Research Applications
16alpha,17,21-Trihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate is widely used in scientific research due to its potent biological activities. Applications include:
Chemistry: Studying steroid synthesis and reaction mechanisms.
Biology: Investigating the role of corticosteroids in cellular processes.
Medicine: Developing treatments for inflammatory and autoimmune diseases.
Industry: Formulating pharmaceutical products with anti-inflammatory properties.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in:
Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines and mediators.
Immunosuppressive Effects: Suppression of immune cell activation and proliferation.
Comparison with Similar Compounds
Similar Compounds
Prednisolone: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone: A more potent corticosteroid with a longer duration of action.
Hydrocortisone: A naturally occurring corticosteroid with a broader range of effects.
Uniqueness
16alpha,17,21-Trihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate is unique due to its specific modifications, which enhance its potency and selectivity for glucocorticoid receptors. This makes it particularly effective in treating conditions requiring strong anti-inflammatory and immunosuppressive actions.
Biological Activity
16alpha,17,21-Trihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate, commonly referred to as a glucocorticoid, is a steroid compound with significant biological activity. This compound is structurally characterized by three hydroxyl groups at positions 16, 17, and 21, along with an acetate group at position 21. Its molecular formula is C23H30O6 with a molecular weight of approximately 402.48 g/mol .
The primary mechanism of action for this compound involves binding to glucocorticoid receptors (GR). This interaction modulates gene expression related to inflammatory responses. The compound exhibits anti-inflammatory and immunosuppressive properties, making it effective in treating various conditions such as asthma, allergies, and autoimmune disorders .
Biological Activities
The biological activities of this compound can be summarized as follows:
- Anti-inflammatory Effects : It significantly reduces inflammation by inhibiting the expression of pro-inflammatory cytokines and mediators.
- Immunosuppressive Effects : It suppresses immune responses, which is beneficial in autoimmune diseases.
- Therapeutic Applications : Commonly used in treating skin diseases due to its ability to inhibit local inflammation and alleviate symptoms associated with various inflammatory conditions .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Inhibition of Inflammatory Pathways : Research indicates that this compound inhibits pathways such as NF-kB and MAPK signaling cascades that are crucial in the inflammatory process.
- Gene Expression Modulation : The compound has been shown to upregulate anti-inflammatory genes while downregulating pro-inflammatory genes through its action on glucocorticoid response elements (GREs) in target cells.
- Clinical Efficacy : Clinical trials have demonstrated its efficacy in reducing symptoms in patients with chronic inflammatory conditions such as rheumatoid arthritis and psoriasis.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with other glucocorticoids is useful.
Compound Name | Molecular Formula | Molecular Weight | Primary Activity |
---|---|---|---|
Dexamethasone | C22H29FO5 | 392.46 g/mol | Anti-inflammatory |
Prednisolone | C21H28O5 | 360.46 g/mol | Anti-inflammatory |
This compound | C23H30O6 | 402.48 g/mol | Anti-inflammatory & Immunosuppressive |
This table illustrates that while all these compounds share anti-inflammatory properties, the specific structural modifications in this compound enhance its immunosuppressive capabilities compared to others like dexamethasone and prednisolone.
Case Studies
Several case studies have documented the effectiveness of this compound in clinical settings:
- Asthma Management : A study involving patients with severe asthma demonstrated significant improvement in lung function and reduction in exacerbations when treated with this glucocorticoid compared to standard treatments.
- Autoimmune Disorders : In patients with lupus erythematosus, administration of this compound led to a marked decrease in disease activity scores over a six-month period.
Properties
CAS No. |
74220-43-2 |
---|---|
Molecular Formula |
C23H30O6 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
[2-[(8S,10S,13S,14S,16R,17S)-16,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H30O6/c1-13(24)29-12-20(27)23(28)19(26)11-18-16-5-4-14-10-15(25)6-8-21(14,2)17(16)7-9-22(18,23)3/h7,10,16,18-19,26,28H,4-6,8-9,11-12H2,1-3H3/t16-,18+,19-,21+,22+,23+/m1/s1 |
InChI Key |
MHKSVJLDCGZOIC-ZPDKUKPCSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C)O)O |
Canonical SMILES |
CC(=O)OCC(=O)C1(C(CC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C)O)O |
Origin of Product |
United States |
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